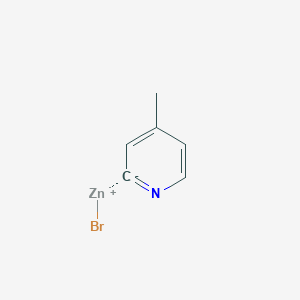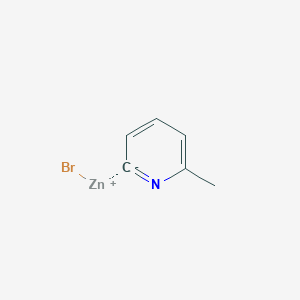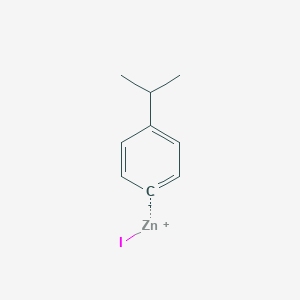![molecular formula C23H23N3O3S B3258745 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one CAS No. 308297-79-2](/img/structure/B3258745.png)
3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one
Übersicht
Beschreibung
Phorbol-12-phenylacetat-13-acetat-20-homovanillat ist eine synthetische Verbindung, die für ihre Rolle als nicht-reizender Vanilloid-Rezeptoragonist bekannt ist. Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um den transienten Rezeptorpotential-Vanilloid-1 (TRPV1)-Rezeptor zu untersuchen, der an verschiedenen physiologischen Prozessen wie Schmerzempfindung und Vasokonstriktion beteiligt ist .
Wirkmechanismus
Target of Action
The compound, also known as 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one, has been found to have potent activity against Mycobacterium tuberculosis . It has been suggested that the compound interacts with the DprE1 target, which plays a crucial role in the survival and virulence of M. tuberculosis .
Mode of Action
The compound’s mode of action is believed to involve the inhibition of DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway in M. tuberculosis . This pathway is crucial for the survival and virulence of the bacteria. By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the death of the bacteria .
Pharmacokinetics
tuberculosis suggests that it may have favorable pharmacokinetic properties that allow it to reach and act on its target effectively .
Result of Action
The compound’s action results in the disruption of the cell wall synthesis in M. tuberculosis, leading to the death of the bacteria . This makes the compound a potential candidate for the development of new anti-tubercular drugs .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the compound’s efficacy through drug-drug interactions. Additionally, factors such as pH and temperature could potentially affect the compound’s stability. More research is needed to fully understand the impact of these environmental factors on the compound’s action .
Biochemische Analyse
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups present in the benzothiazole derivative.
Cellular Effects
The cellular effects of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one are currently unknown. Benzothiazole derivatives have been reported to exhibit inhibitory activity against M. tuberculosis . This suggests that these compounds may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Benzothiazole derivatives have been reported to exhibit inhibitory activity against M. tuberculosis . This suggests that these compounds may exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Phorbol-12-phenylacetat-13-acetat-20-homovanillat wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Modifikation des Phorbol-Rückgrats beinhalten. Die Synthese umfasst typischerweise Veresterungs- und Acetylierungsreaktionen. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln wie Dichlormethan und Katalysatoren wie Schwefelsäure, um den Veresterungsprozess zu erleichtern .
Industrielle Produktionsverfahren
Der Produktionsprozess umfasst strenge Reinigungsschritte, um eine hohe Reinheit zu gewährleisten, typischerweise über 98%, wie durch Hochleistungsflüssigkeitschromatographie (HPLC) verifiziert .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Phorbol-12-phenylacetat-13-acetat-20-homovanillat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Phorbol-Rückgrat modifizieren.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und die Eigenschaften der Verbindung verändern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen sicherzustellen .
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Alkane liefern kann .
Wissenschaftliche Forschungsanwendungen
Phorbol-12-phenylacetat-13-acetat-20-homovanillat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die chemischen Eigenschaften und die Reaktivität von Vanilloid-Verbindungen zu untersuchen.
Biologie: Die Verbindung wird in der Forschung an TRPV1-Rezeptoren eingesetzt, die eine Rolle bei der Schmerzempfindung und Entzündung spielen.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Fähigkeit, Apoptose in Krebszellen zu induzieren.
Industrie: Obwohl es in industriellen Anwendungen nicht weit verbreitet ist, machen die einzigartigen Eigenschaften der Verbindung es zu einem wertvollen Werkzeug in verschiedenen Forschungsumgebungen
Wirkmechanismus
Phorbol-12-phenylacetat-13-acetat-20-homovanillat übt seine Wirkungen aus, indem es an den TRPV1-Rezeptor bindet. Diese Bindung induziert Konformationsänderungen im Rezeptor, was zur Aktivierung intrazellulärer Signalwege führt. Die Fähigkeit der Verbindung, Apoptose in Krebszellen zu induzieren, wird vermutlich durch einen TRPV1-unabhängigen Mechanismus vermittelt, der die Störung zellulärer Prozesse beinhaltet .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Capsaicin: Eine natürliche Vanilloid-Verbindung, die für ihre Schärfe und die Aktivierung von TRPV1-Rezeptoren bekannt ist.
Resiniferatoxin: Eine hochpotente Vanilloid-Verbindung, die TRPV1-Rezeptoren mit größerer Wirksamkeit als Capsaicin aktiviert.
Olvanil: Eine synthetische Vanilloid-Verbindung mit ähnlichen Eigenschaften wie Capsaicin, aber mit reduzierter Schärfe
Einzigartigkeit
Phorbol-12-phenylacetat-13-acetat-20-homovanillat ist einzigartig aufgrund seiner nicht-reizenden Natur und seiner Fähigkeit, Apoptose durch einen TRPV1-unabhängigen Mechanismus zu induzieren. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von TRPV1-Rezeptoren und die Erforschung potenzieller therapeutischer Anwendungen .
Eigenschaften
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-14-20(23-24-17-5-3-4-6-19(17)30-23)21(28)15-7-8-18(27)16(22(15)29-14)13-26-11-9-25(2)10-12-26/h3-8,27H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWPKUFFCSSKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B3258663.png)




![methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate](/img/structure/B3258700.png)








